molecular formula C14H27N3O3 B13019057 tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate

tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate

Cat. No.: B13019057
M. Wt: 285.38 g/mol
InChI Key: NAQKEYDZJIFKJX-UHFFFAOYSA-N
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Description

tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a piperazine ring, a common structural motif in drug discovery known for its versatility as a pharmacophore and building block . The presence of the tert-butyloxycarbonyl (Boc) protective group is critical, as it safeguards the amine functionality during synthetic processes, allowing for selective reactions elsewhere in the molecule before being removed under mild acidic conditions . Compounds with similar piperazine-carbamate structures are frequently utilized as key intermediates in the development of more complex molecules, including potential protease inhibitors . The structural elements present in this reagent suggest its primary application is in the synthesis of novel chemical entities for biological screening. It is strictly intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human consumption.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-(1-oxo-1-piperazin-1-ylpentan-2-yl)carbamate

InChI

InChI=1S/C14H27N3O3/c1-5-6-11(16-13(19)20-14(2,3)4)12(18)17-9-7-15-8-10-17/h11,15H,5-10H2,1-4H3,(H,16,19)

InChI Key

NAQKEYDZJIFKJX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

    Hydrolysis Reactions

    The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

    Condition Products Solvent Catalyst/Base
    Acidic (HCl, H₂SO₄)Pentan-2-amine derivative + carbonic acid (decomposes to CO₂ and H₂O)DichloromethaneNone
    Basic (NaOH, KOH)Pentan-2-amine derivative + carbonate saltEthyl acetateTriethylamine

    Mechanistic Insights :

    • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.

    • Basic hydrolysis involves hydroxide ion-mediated cleavage of the carbamate ester bond.

    Nucleophilic Substitution at the Piperazine Ring

    The secondary amines in the piperazine ring participate in alkylation and arylation reactions:

    Reagent Product Conditions Application
    Alkyl halides (R-X)N-Alkylated piperazine derivativesDCM, 0–25°C, 6–12 hrsEnhanced lipophilicity for CNS targeting
    Aryl halides (Ar-X)N-Arylated derivativesDMF, Pd catalysis, 60–80°CImproved receptor selectivity
    EpoxidesRing-opening adductsTHF, 40°C, 24 hrsSynthesis of polyfunctional intermediates

    Example : Reaction with methyl iodide yields a quaternary ammonium salt, enhancing solubility in polar solvents.

    Acylation Reactions

    The piperazine NH groups react with acylating agents to form amides:

    Acylating Agent Product Conditions
    Acetyl chlorideN-Acetylpiperazine derivativeDCM, 0°C, triethylamine
    Benzoyl chlorideN-Benzoylated compoundEthyl acetate, 25°C, 4 hrs
    Succinic anhydridePiperazine-succinamide conjugateTHF, reflux, 12 hrs

    Key Observation : Acylation modulates the compound’s pharmacokinetics by altering hydrogen-bonding capacity.

    Deprotection of the Boc Group

    The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine:

    Reagent Conditions Outcome
    TFA (neat)0°C to RT, 1–2 hrs Free amine + CO₂ + tert-butanol
    HCl/dioxaneRT, 4 hrs Amine hydrochloride salt

    Utility : Deprotection is pivotal for synthesizing amine intermediates in drug discovery .

    Comparative Reactivity Table

    The compound’s reactivity differs from structurally related molecules:

    Compound Reactivity with Acetyl Chloride Hydrolysis Rate (pH 7)
    tert-Butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamateFast (15 min)Moderate (t₁/₂ = 8 hrs)
    tert-Butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate Moderate (30 min)Fast (t₁/₂ = 2 hrs)
    tert-Butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate Slow (2 hrs)Slow (t₁/₂ = 24 hrs)

    Stability and Side Reactions

    • Thermal Degradation : Decomposes above 150°C, forming tert-butanol and CO₂.

    • Oxidation : Piperazine ring oxidizes with H₂O₂, forming N-oxide derivatives.

    Scientific Research Applications

    Tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate is a chemical compound with a molecular weight of approximately 285.38 g/mol and the molecular formula C14H27N3O3C_{14}H_{27}N_3O_3 . It features a tert-butyl group and a carbamate moiety linked to a piperazine derivative. This compound is of interest in medicinal chemistry, especially for developing pharmacologically active agents.

    Reactivity and Synthesis
    The reactivity of this compound stems from its carbamate and piperazine functionalities. The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amine and carbonic acid derivatives. The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound. Synthesis typically involves multi-step organic reactions, but specific steps may vary based on laboratory methods and available reagents.

    Potential Applications in Drug Development
    this compound is being explored for creating novel therapeutics that target central nervous system disorders. It could serve as a lead compound for modifications aimed at enhancing efficacy and reducing side effects in pharmacological applications.

    Interaction Studies and Biological Activity
    Interaction studies focus on its binding affinity and activity against various biological targets. Techniques such as receptor binding assays and enzyme inhibition tests are used to evaluate how this compound interacts with specific proteins or pathways within biological systems. These interactions are crucial for assessing its therapeutic potential and safety profile. Preliminary studies suggest that this compound exhibits biological activity relevant to pharmacology. Compounds containing piperazine rings are often associated with therapeutic effects, including antipsychotic and antidepressant properties. The specific biological assays and mechanisms of action for this compound may involve interactions with neurotransmitter systems or modulation of enzyme activities, but remain to be fully elucidated.

    Structural Features and Related Compounds
    this compound shares structural features with other compounds containing piperazine or carbamate functionalities. Variations in side chains and functional groups can significantly impact their biological activity and therapeutic applications.

    Table of Related Compounds

    Compound NameStructure FeaturesUnique Aspects
    Tert-butyl N-[5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamateContains dimethylamino groupEnhanced lipophilicity may affect bioavailability
    Tert-butyl N-[4-methylpiperazin-1-yloxycarbonyl]-butanoateDifferent alkyl chain lengthVariation in hydrophobicity influences pharmacokinetics
    Tert-butyl N-[4-(3-methylphenyl)piperazin-1-yloxycarbonyl]-butanoateIncorporates aromatic ringPotential for increased receptor selectivity

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound belongs to a broader class of Boc-protected amines with nitrogenous heterocycles. Below is a comparative analysis with structurally related analogs:

    Structural and Functional Group Comparisons

    Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Insights Biological Relevance
    tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate ~299.4 (estimated) Boc, ketone, piperazine Moderate water solubility due to polar piperazine; stable in basic conditions Intermediate for protease inhibitors
    tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) 226.3 Boc, bicyclic amine Lower solubility (rigid bicyclic core); enhanced metabolic stability Used in CNS-targeting drug candidates
    tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) 232.3 Boc, fluorinated piperidine Increased lipophilicity (fluorine); acid-sensitive Antiviral/anticancer scaffold
    tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) 215.3 Boc, hydroxyl, cyclopentane High polarity (hydroxyl); prone to oxidation Chiral building block for peptidomimetics
    tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate (CAS: 2104588-69-2) 247.3 Boc, acrylamide, aryl UV-sensitive (conjugated double bond); moderate solubility Michael acceptor in covalent inhibitors

    Key Findings from Comparative Analysis

    • Piperazine vs. Bicyclic Amines : Piperazine-containing analogs (e.g., the target compound) exhibit higher solubility in aqueous media compared to rigid bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane derivatives), which favor blood-brain barrier penetration .
    • Fluorine Substitution : Fluorinated piperidines (e.g., CAS: 1268520-95-1) demonstrate improved metabolic stability and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .
    • Hydroxyl vs. Ketone Groups : Hydroxyl-containing carbamates (e.g., CAS: 225641-84-9) are more polar but less stable under acidic conditions than ketone-bearing analogs like the target compound .
    • Biological Applications : Piperazine derivatives are frequently utilized in protease inhibitor design (e.g., PCSK9–LDLR interaction inhibitors ), whereas bicyclic or fluorinated variants are prioritized for CNS or antiviral therapies .

    Biological Activity

    Tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate (CAS RN 1174064-68-6) is a synthetic compound notable for its potential pharmacological applications. Its structure features a tert-butyl group, a carbamate moiety, and a piperazine derivative, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

    The molecular formula of this compound is C16H32N4O3, with a molecular weight of approximately 328.45 g/mol. The compound's structure allows it to undergo hydrolysis and participate in nucleophilic substitution reactions, which are crucial for its biological activity .

    Preliminary studies suggest that the biological activity of this compound may involve interactions with neurotransmitter systems or modulation of enzyme activities. Compounds containing piperazine rings are often associated with various therapeutic effects, including:

    • Antipsychotic properties : Potential modulation of dopamine receptors.
    • Antidepressant effects : Interaction with serotonin pathways.
    • Antiviral activity : Preliminary data indicate potential efficacy against certain viral strains.

    Biological Activity Studies

    Research has focused on evaluating the binding affinity and activity of this compound against various biological targets. Techniques such as receptor binding assays and enzyme inhibition tests are commonly employed to assess these interactions.

    Case Studies

    A comparative analysis was conducted to evaluate the biological activity of related compounds. The following table summarizes findings from recent studies:

    Compound NameActivity AssayIC50 (µM)Notes
    This compoundReceptor BindingTBDPotential CNS target
    ChloroquineAntiviral60 ± 3Established antiviral agent
    HydroxychloroquineAntiviral66 ± 3Similar mechanism to chloroquine

    These findings indicate that while the exact IC50 value for this compound is yet to be determined (TBD), its structural similarities to known pharmacological agents suggest promising activity against central nervous system disorders and viral infections .

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the piperazine derivative.
    • Coupling with the carbamate moiety.
    • Purification and characterization using techniques such as NMR and HPLC.

    This synthetic versatility allows for further modifications aimed at enhancing efficacy and reducing side effects in pharmacological applications .

    Comparative Analysis with Related Compounds

    To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

    Compound NameStructure FeaturesUnique Aspects
    Tert-butyl N-[5-(dimethylamino)-1-(piperazin)]carbamateDimethylamino groupEnhanced lipophilicity
    Tert-butyl N-[4-methylpiperazin]-butanoateDifferent alkyl chain lengthVariation in hydrophobicity
    Tert-butyl N-[4-(3-methylphenyl)piperazin]-butanoateIncorporates aromatic ringIncreased receptor selectivity

    This comparison highlights how structural variations can significantly impact biological activity and therapeutic applications .

    Q & A

    Q. What are the common synthetic routes for preparing tert-butyl N-[1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate, and what reagents are typically employed?

    The compound is synthesized via coupling reactions between activated carbonyl intermediates and piperazine derivatives. A high-yield method involves using propylphosphonic anhydride (T3P) as a coupling agent with diisopropylethylamine (DIEA) in dichloromethane at 0°C, achieving yields >95% . Alternative routes include asymmetric Mannich reactions for stereoselective synthesis, utilizing chiral catalysts like (S)-proline derivatives to control enantiomeric excess .

    Q. What analytical techniques are standard for characterizing this compound’s purity and structural integrity?

    High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ observed at m/z 470.3 vs. calculated 470.2) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) in CDCl₃ resolves stereochemistry and functional groups, with characteristic peaks for the tert-butyl group (~1.4 ppm) and carbamate carbonyl (~155 ppm) . Purity is validated via HPLC (≥95%) with retention time consistency and peak area analysis .

    Q. What safety precautions are critical when handling this compound in laboratory settings?

    While classified as "no known hazard," standard protocols include using PPE (gloves, lab coats), working in a fume hood, and avoiding skin contact. Fire hazards involve nitrogen oxide emissions; dry chemical extinguishers are recommended . Waste disposal requires licensed contractors due to potential environmental persistence .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

    Yield optimization involves:

    • Coupling agents : T3P outperforms traditional reagents like EDC/HOBt due to reduced racemization .
    • Temperature control : Reactions at 0°C minimize side-product formation .
    • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) achieves >95% purity .

    Q. How do spectral discrepancies (e.g., NMR or HRMS) arise, and how can they be resolved?

    Discrepancies may stem from residual solvents, diastereomers, or impurities. For example, HRMS deviations <0.001 Da confirm isotopic patterns, while ¹³C NMR resolves stereoisomers via distinct carbonyl shifts (~170–175 ppm) . Dynamic kinetic resolution during synthesis can suppress unwanted enantiomers .

    Q. What strategies enhance selectivity in functionalizing the piperazine ring without side reactions?

    Protecting group strategies (e.g., Boc for amine protection) prevent undesired nucleophilic attacks. Selective alkylation at the piperazine nitrogen is achieved using bulky electrophiles (e.g., 3-nitrobenzyl bromide) under anhydrous conditions . Computational modeling (DFT) predicts regioselectivity trends for rational design .

    Q. What is the compound’s proposed mechanism of action in modulating biological targets?

    The piperazine moiety acts as a pharmacophore, interacting with enzymes (e.g., histone deacetylases) via hydrogen bonding and π-π stacking. Reduction of nitro groups (if present) to amines enhances binding to hydrophobic pockets in target proteins .

    Q. How can researchers resolve contradictions in reported bioactivity data across studies?

    Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using internal controls (e.g., IC₅₀ values against reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

    Q. What are the ecological implications of this compound’s persistence in soil or water systems?

    Limited data exist on biodegradation or bioaccumulation. Preliminary ecotoxicity assessments recommend using OECD Test Guideline 301 for ready biodegradability testing and Daphnia magna assays for aquatic toxicity .

    Q. How is the compound’s purity assessed when used in pharmacological studies?

    Purity is quantified via:

    • HPLC-DAD : Detection at 254 nm with C18 columns and acetonitrile/water gradients .
    • Chiral chromatography : Resolves enantiomers using amylose-based columns .
    • Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .

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